molecular formula C18H16N4OS B2718642 2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 892438-11-8

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2718642
CAS RN: 892438-11-8
M. Wt: 336.41
InChI Key: YENLQGKGORFBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide, also known as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPTA is a thioacetamide derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Chemistry Innovations

The compound and its derivatives are central to the synthesis of novel heterocyclic compounds. For instance, the synthesis of new pyridazin-3-one and 2-amino-5-arylazopyridine derivatives showcases the versatility of pyridazinone frameworks in generating fused azines, which are important for developing materials with unique electronic properties (Ibrahim & Behbehani, 2014). Similarly, the creation of 3,6-di(pyridin-2-yl)pyridazines through microwave-assisted synthesis demonstrates an efficient method for forming compounds that can self-assemble into grid-like metal complexes (Hoogenboom, Moore, & Schubert, 2006).

Metal Coordination and Assembly

The ability of pyridazinyl derivatives to coordinate with metals like copper(I) or silver(I) ions facilitates the self-assembly of complex structures. These metal-organic frameworks (MOFs) are promising for catalysis, sensing, and as materials for electronic devices (Hoogenboom, Moore, & Schubert, 2006).

Potential Biological Activities

Chemical and Pharmacological Activities

The synthesis of novel pyridine and fused pyridine derivatives highlights their antimicrobial potential. These compounds, developed using citrazinic acid as a starting material, have shown good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). Additionally, the preparation of pyrazolo[3,4-d]-pyrimidines and related compounds from pyridazinyl precursors indicates their significance in medicinal chemistry for exploring new therapeutic agents (Al-Afaleq & Abubshait, 2001).

Antimicrobial and Antioxidant Properties

Antimicrobial and Antioxidant Evaluation

New compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their insecticidal and antimicrobial properties, indicating the potential of pyridazinyl derivatives in developing novel agents for pest and disease control (Fadda et al., 2017).

properties

IUPAC Name

N-(2-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-13-6-2-3-7-14(13)20-17(23)12-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLQGKGORFBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

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